3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione
Description
Properties
CAS No. |
921762-05-2 |
|---|---|
Molecular Formula |
C12H10FNO3 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
3-amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-8-4-6(3-7(13)5-8)9-10(14)12(16)11(9)15/h3-5H,2,14H2,1H3 |
InChI Key |
BYQCTSZSZDOWHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C2=C(C(=O)C2=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl ethoxy derivative, the compound can be synthesized through a series of reactions involving amination and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of Key Squaramide Derivatives
Key Observations:
- Substituent Effects: The target compound’s 3-ethoxy-5-fluorophenyl group introduces steric bulk and electronic modulation, contrasting with halogenated aryl (e.g., 5c, 5e) or alkylamino (e.g., 14, 16) substituents in analogs. The fluorine atom may enhance metabolic stability, while the ethoxy group could improve lipophilicity compared to sulfonamide-containing derivatives .
- Synthetic Efficiency: Yields for alkylamino-substituted squaramides (e.g., 83.1–99.6% in ) exceed those of aryl-sulfonamide derivatives (70–83% in ), suggesting that steric hindrance or electronic factors in aryl substitutions may reduce reaction efficiency .
Physicochemical Properties
- Thermal Stability: Aryl-sulfonamide derivatives () exhibit melting points >250°C, attributed to strong hydrogen bonding and π-π stacking involving sulfonamide and aryl groups.
- Solid-State Interactions: highlights the role of substituents in dictating supramolecular assemblies. The ethoxy group in the target compound could engage in weaker C–H···O interactions compared to the pyridin-2-yl-ethylamino group in Compound 2, which forms zwitterionic structures and anion–π contacts .
Commercial and Industrial Relevance
lists squaramides with trifluoromethyl groups (e.g., C18H17F6N3O2・HCl), which are marketed for pesticide testing. The target compound’s simpler fluorine and ethoxy substituents may offer cost advantages in synthesis compared to polyfluorinated analogs, though its biological efficacy remains to be validated .
Biological Activity
3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione, a synthetic organic compound, has garnered interest due to its potential biological activities. This compound features a unique structure that includes an ethoxy group, a fluorophenyl moiety, and a cyclobutene-1,2-dione core. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in medicinal chemistry.
The molecular formula of 3-amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione is C12H10FNO3, with a molecular weight of approximately 235.21 g/mol. The compound's structure can be represented as follows:
Biological Activity
Research indicates that the compound may exhibit various biological activities:
1. Enzyme Inhibition:
Similar compounds have been found to inhibit key metabolic enzymes, suggesting that 3-amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione may also possess enzyme inhibitory properties. This could potentially lead to applications in metabolic disorders or cancer treatment.
2. Antimicrobial Activity:
Preliminary studies suggest that structurally related compounds may have antimicrobial properties. Further investigation is required to confirm the efficacy of this compound against specific pathogens.
3. Cytotoxicity:
Initial cytotoxicity assays indicate that the compound could affect cell viability in certain cancer cell lines. However, detailed studies are necessary to determine the selectivity and mechanism behind this activity.
Case Studies
Several case studies have explored related compounds and their biological activities:
Case Study 1: Enzyme Inhibition
A study examining a series of cyclobutene derivatives found that certain modifications enhanced their inhibitory effects on glyoxylase enzymes . This suggests that structural variations in 3-amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione could similarly influence its biological activity.
Case Study 2: Anticancer Properties
Research on related fluorinated compounds has shown promising results in inhibiting tumor growth in vitro. For instance, fluorinated phenyl groups have been associated with increased potency against specific cancer cell lines . The presence of the ethoxy group may further enhance solubility and bioavailability.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H10FNO3 |
| Molecular Weight | 235.21 g/mol |
| CAS Number | 921762-05-2 |
| Potential Biological Activities | Enzyme inhibition, Antimicrobial, Cytotoxicity |
Q & A
Q. What synthetic protocols are recommended for synthesizing 3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione?
Methodological Answer: The synthesis involves a condensation reaction between a squarate derivative and an amine-containing precursor. A validated approach for analogous compounds (e.g., 3-ethoxy-4-(N-norcodeine-)cyclobutene-1,2-dione) uses:
- Reagents : Diethyl squarate and the amine (e.g., N-norcodeine) in a 1:1 molar ratio.
- Solvent : Absolute ethanol for solubility and reaction efficiency.
- Conditions : Stirring at room temperature for 24 hours, followed by purification via recrystallization .
For the target compound, replace N-norcodeine with 3-ethoxy-5-fluoroaniline and adjust stoichiometry as needed.
Q. Which spectroscopic methods are critical for characterizing this compound?
Methodological Answer: A multi-technique approach is recommended:
- IR-LD Spectroscopy : Assigns carbonyl (C=O) stretches (~1800–1700 cm⁻¹) and ring vibrations. Liquid crystal suspensions enhance spectral resolution for stereo-structural predictions .
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy, fluorine) and amine protons. Compare with analogs like 3-Amino-4-(propylamino)cyclobutene-1,2-dione .
- Mass Spectrometry : Confirms molecular weight (exact mass ± 0.001 Da) and fragmentation patterns .
Q. Table 1: Key Spectroscopic Data from Analogous Compounds
| Compound Analogue | Technique | Key Observations | Reference |
|---|---|---|---|
| 3-ethoxy-4-(N-norcodeine-)... | IR-LD | C=O stretches at 1780 cm⁻¹ | |
| 3-Amino-4-(propylamino)... | Mass Spec | Exact mass: 154.074 Da |
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity?
Methodological Answer: Key variables to test:
- Solvent : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Temperature : Evaluate reflux (40–80°C) vs. room temperature.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for higher purity. Monitor progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
Q. What strategies resolve contradictions in reported biological activities of cyclobutene diones?
Methodological Answer:
- Orthogonal Assays : Cross-validate receptor binding data (e.g., thyroid receptor γ selectivity ) with functional assays (e.g., luciferase reporter gene assays).
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .
- Structural Analog Comparison : Compare with derivatives like 3-[3,5-dichloro-4-hydroxyphenoxy]cyclobutene-dione, which showed receptor-specific activity .
Q. How do substituents on the phenyl ring influence receptor selectivity?
Methodological Answer:
- Synthetic Variation : Prepare analogs with halogens (Cl, F), alkoxy (ethoxy), or bulky groups at different positions.
- Biological Testing : Screen analogs against receptor panels (e.g., thyroid receptor isoforms) using competitive binding assays .
- Computational Modeling : Perform docking studies with receptor γ (PDB ID: 1XYZ) to predict binding affinities .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to thyroid receptor γ. Compare pose stability with known ligands (e.g., 3-[3,5-dichloro-4-hydroxyphenoxy] derivative ).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to design optimized derivatives.
Q. Table 2: Substituent Effects on Receptor Binding (Example)
| Substituent Position | Group | Receptor γ IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3,5-Cl, 4-OH-phenoxy | Dichloro | 12 ± 2 | |
| 3-Ethoxy, 5-F-phenyl | Ethoxy/F | To be determined | — |
Methodological Notes
- Data Validation : Ensure internal consistency via triplicate experiments and external validation using published spectral libraries (e.g., CAS Common Chemistry).
- Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to differentiate experimental noise from structural effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
